Product packaging for 5,8-Dichloro-4-hydroxyquinoline(Cat. No.:CAS No. 53790-82-2)

5,8-Dichloro-4-hydroxyquinoline

Cat. No.: B189283
CAS No.: 53790-82-2
M. Wt: 214.04 g/mol
InChI Key: OSBCPHAGCKLYDB-UHFFFAOYSA-N
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Description

Overview of the Quinoline (B57606) Core Structure in Chemical and Biological Research

The quinoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in chemical and biological research. ontosight.aibldpharm.comsemanticscholar.org Its unique electronic and structural features allow for a wide range of chemical modifications, making it a versatile template for the design of novel compounds. ontosight.aibohrium.com This structural motif is present in numerous natural products, most notably the cinchona alkaloids like quinine, and forms the backbone of many synthetic drugs with a broad spectrum of pharmacological activities. bldpharm.com The inherent biological activities of the quinoline core are vast, encompassing antibacterial, antiviral, antimalarial, anticancer, and anti-inflammatory properties, among others. bldpharm.comchemscene.com

Significance of Hydroxyquinoline Derivatives in Academic Inquiry

The introduction of a hydroxyl group onto the quinoline framework gives rise to hydroxyquinoline derivatives, a class of compounds that has garnered significant academic and industrial interest. researchgate.netbldpharm.com The position of the hydroxyl group profoundly influences the compound's physicochemical properties and biological activity. bldpharm.com 8-Hydroxyquinoline (B1678124) and its derivatives are particularly renowned for their potent metal-chelating abilities, a property that underpins many of their biological effects and applications in analytical chemistry and materials science, such as in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netcardiff.ac.uk While 8-hydroxyquinolines have been extensively studied, 4-hydroxyquinoline (B1666331) derivatives also represent an important area of research, with their own distinct set of biological activities. nih.gov

The Role of Halogenation in Modulating Quinoline Scaffold Properties

Halogenation, the introduction of one or more halogen atoms, is a common and powerful strategy in medicinal chemistry to modulate the properties of a parent scaffold. In the context of the quinoline nucleus, halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and receptor-binding affinity. researchgate.net For instance, the introduction of chlorine atoms can enhance the antimicrobial and antifungal activity of hydroxyquinoline derivatives. scispace.com The position and number of halogen substituents are critical, with specific patterns of halogenation leading to distinct biological outcomes. mdpi.com For example, 5,7-dihalo-8-hydroxyquinolines have been shown to possess potent fungitoxic properties. scispace.com However, halogenation can also influence the toxicity profile of the resulting compounds. mdpi.com

Research Landscape and Emerging Directions for 5,8-Dichloro-4-hydroxyquinoline and its Analogues

The research landscape for this compound and its analogues is an active area of investigation, driven by the quest for new therapeutic agents. While information on the parent compound itself is somewhat specialized, its derivatives have shown promise in various biological assays.

Key analogues that have been synthesized and studied include those with substitutions at the 3-position, such as this compound-3-carboxylic acid and this compound-3-carbonitrile. bldpharm.comchemscene.com The introduction of different functional groups at this position allows for the fine-tuning of the molecule's properties and biological activity.

Furthermore, research into 5,8-quinolinedione (B78156) derivatives, which can be synthesized from 8-hydroxyquinoline precursors, has revealed potent biological activities. cardiff.ac.ukmdpi.com These compounds and their derivatives have been investigated for their potential as anticancer agents. mdpi.com

Emerging research directions appear to be focused on the synthesis of novel analogues with improved potency and selectivity for specific biological targets. For example, N-(1-Adamantanyl)-5,8-dichloro-4-hydroxyquinoline-2-carboxamide has been investigated as a potential anti-tubercular agent. semanticscholar.org The exploration of such derivatives, along with detailed structure-activity relationship (SAR) studies, is crucial for the development of new and effective therapeutic compounds based on the dichlorinated hydroxyquinoline scaffold.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2NO B189283 5,8-Dichloro-4-hydroxyquinoline CAS No. 53790-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dichloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBCPHAGCKLYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355863
Record name 5,8-Dichloro-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53790-82-2
Record name 5,8-Dichloro-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms

Tautomeric Equilibria and Conformational Analysis of 4-Hydroxyquinoline (B1666331) Derivatives

The 4-hydroxyquinoline scaffold exists in a dynamic equilibrium between two primary tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). This equilibrium is a critical determinant of the molecule's chemical properties and biological interactions.

The position and electronic nature of substituents on the quinoline (B57606) ring significantly influence the stability of the tautomers. For 4-hydroxyquinoline derivatives, the keto-tautomer is generally preferred. researchgate.net The introduction of chlorine atoms, which are electron-withdrawing, can further modulate this preference. While specific studies on the 5,8-dichloro derivative are not extensively detailed in the provided results, the general principle is that electron-withdrawing groups can impact the electron density distribution across the ring system, thereby affecting the relative energies of the tautomeric forms. In many related heterocyclic systems, such substitutions stabilize the keto form. Theoretical studies on various substituted 4-hydroxyquinolines have consistently shown a preference for the keto tautomer. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the tautomeric stability of 4-hydroxyquinoline derivatives in both the gas phase and in various solvents. researchgate.net These theoretical calculations consistently indicate that the keto form is more stable than the enol form. nih.gov The energy difference between the tautomers can be substantial, often in the range of 27 to 38 kJ mol⁻¹ in favor of the keto form for related derivatives. nih.gov

The solvent environment plays a role in the equilibrium. Polar solvents can stabilize the more polar keto tautomer through intermolecular interactions, such as hydrogen bonding. beilstein-journals.org Theoretical models like the Polarizable Continuum Model (PCM) are used to simulate solvent effects and have confirmed the increased stability of the keto form in solvents like water and tetrahydrofuran (B95107) (THF). researchgate.net Aromaticity calculations also support these findings, showing that in the hydroxyquinoline (enol) form, both rings of the quinoline system are aromatic, whereas in the quinolone (keto) form, the nitrogen-containing ring is largely non-aromatic. nih.gov

TautomerGeneral Stability PreferenceInfluencing Factors
Keto Form (5,8-dichloroquinolin-4(1H)-one) More StableSolvent Polarity, Electronic Effects of Substituents
Enol Form (5,8-dichloro-4-hydroxyquinoline) Less StableAromaticity of both rings

Aromatic Substitution Reactions on the Dichlorinated Quinoline Ring

The dichlorinated quinoline ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents.

In electrophilic aromatic substitution (EAS), the hydroxyl/oxo group and the chlorine atoms exert competing influences. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In the quinoline system, this corresponds to positions 3 and 2 relative to the hydroxyl group. Conversely, halogen atoms are deactivating yet ortho, para-directing.

Given the structure of this compound, the primary directing influence is the activating hydroxyl group. Electrophilic attack would be predicted to occur on the heterocyclic ring, which is activated by the hydroxyl group, rather than the benzene (B151609) ring, which is deactivated by two chlorine atoms. The most likely position for electrophilic attack is the C-3 position. Computational methods like RegioSQM, which calculate the free energies of protonated intermediates, are used to predict the most nucleophilic center and thus the regioselectivity of EAS reactions on heteroaromatic systems. chemrxiv.org

The presence of halogen substituents and the pyridine-like nitrogen atom significantly activates the quinoline ring towards nucleophilic aromatic substitution (SNAr). quimicaorganica.orgresearchgate.net Halogens at the 2- and 4-positions of the quinoline ring are particularly labile and readily undergo substitution by nucleophiles. quimicaorganica.org This enhanced reactivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer-like intermediate formed during the addition-elimination mechanism. quimicaorganica.orgresearchgate.net

For halogenated quinolines, the reactivity towards nucleophilic substitution is generally higher at the 4-position compared to the 2-position. quimicaorganica.org Although this compound does not have a halogen at the highly activated C-4 position, the chlorine atoms at C-5 and C-8 can potentially be substituted under forcing conditions, though they are considerably less reactive than halogens at C-2 or C-4. The electron-withdrawing nature of the ring nitrogen enhances the susceptibility of the entire carbocyclic ring to nucleophilic attack compared to a simple dichlorobenzene ring. acs.org Various nucleophiles, including amines, thiols, and azides, have been successfully used to displace chloro groups in related chloroquinolines. mdpi.comresearchgate.net

Reaction TypeKey FeaturesPredicted Outcome for this compound
Electrophilic Aromatic Substitution (EAS) Directed by activating -OH group.Substitution primarily at the C-3 position.
Nucleophilic Aromatic Substitution (SNAr) Activated by ring nitrogen and halogens.Substitution of Cl at C-5 and C-8 is possible but requires harsher conditions than for C-2 or C-4 halogens.

Oxidation Pathways and Quinone Formation

Hydroxyquinolines, particularly those with hydroxyl groups on the benzene ring, are susceptible to oxidation to form quinoline-quinones. The oxidation of 8-hydroxyquinoline (B1678124) derivatives can lead to the formation of quinoline-5,8-diones. researchgate.netrsc.org This transformation is a key reaction, as the resulting quinone framework is found in numerous antitumor compounds. rsc.org

The oxidation can be achieved using various oxidizing agents. Catalytic systems, such as silica-supported iron tetrasulfophthalocyanine with tert-butyl hydroperoxide as the oxidant, have been effectively used for the clean oxidation of 8-hydroxyquinoline to quinoline-5,8-dione. rsc.org Other methods include photosensitized oxidation. researchgate.net In the case of this compound, oxidation would likely target the hydroquinone-like benzene ring, potentially leading to the formation of a 5,8-dichloroquinoline-4,X-dione, although the specific pathway would depend on the reaction conditions and the fate of the hydroxyl group at the C-4 position. The conversion of hydroquinones and related phenols to quinones is a well-established transformation in organic synthesis. mdpi.com

Photooxygenation of Hydroxyquinolines to Quinolinediones

Photooxygenation is a light-induced oxidation process that can convert substituted hydroxyquinolines into quinoline-5,8-diones. researchgate.net This type of reaction is initiated by a photosensitizer that, upon light absorption, transfers energy to molecular oxygen to generate highly reactive singlet oxygen. wikipedia.org

The general mechanism involves the reaction of singlet oxygen with the electron-rich aromatic ring of the hydroxyquinoline. For instance, studies on 8-hydroxyquinoline and its derivatives show that they can be efficiently converted to the corresponding quinoline-5,8-quinones via photosensitized oxidation. researchgate.nettsijournals.com The reaction proceeds through the participation of the singlet state of oxygen (¹O₂), which acts as the oxidizing agent. tsijournals.com

While direct photooxygenation studies on this compound are not extensively detailed, the principles derived from related structures like 8-hydroxyquinoline are applicable. The presence of the hydroxyl group activates the ring system towards oxidation. However, the existing chloro-substituents at the 5 and 8 positions would block the typical formation of a 5,8-dione structure from a 4-hydroxy precursor. The reaction would likely target other positions on the ring or proceed via a different pathway, contingent on the specific reaction conditions and the directing effects of the present substituents.

Chemical Oxidation Mechanisms leading to Quinone Structures

Chemical oxidation provides an alternative route to quinone structures from hydroxyquinoline precursors, often employing specific oxidizing agents and catalysts. One of the most common reagents for transforming substituted 8-hydroxyquinolines to their corresponding quinoline-5,8-quinones is Fremy's salt (Potassium nitrosodisulfonate). tsijournals.com Phenols, in general, are readily oxidized, and reagents like chromic acid can yield quinones, though milder oxidants are often preferred for better selectivity. libretexts.org

A notable method is the clean catalytic oxidation of 8-hydroxyquinoline (8-HQ) to quinoline-5,8-dione (QD) using tert-butyl hydroperoxide (tBuOOH) as the oxidant. researchgate.netrsc.org This reaction is effectively catalyzed by silica-supported iron tetrasulfophthalocyanine (FePcS), demonstrating high efficiency and selectivity. researchgate.netrsc.org The performance of the catalyst is influenced by its structure and the support material used. rsc.org Research into this catalytic system has elucidated the effects of various parameters on the reaction outcome. researchgate.netrsc.org

Catalytic Oxidation of 8-Hydroxyquinoline to Quinoline-5,8-dione researchgate.netrsc.org
Catalyst SystemOxidantSolventTemperatureMax. Product Yield
FePcS–SiO₂tBuOOHAcetonitrile50°C66%

For this compound, the strong electron-withdrawing nature of the two chlorine atoms would decrease the electron density of the aromatic system, making it inherently less susceptible to oxidation compared to unsubstituted 8-hydroxyquinoline. However, under sufficiently strong oxidizing conditions, transformation to a quinone-type structure is still mechanistically plausible, though potentially requiring more forcing conditions.

Hydrolytic and Other Functional Group Transformations

The functional groups of this compound—two chloro groups and one hydroxyl group—can potentially undergo various transformations.

Hydrolytic Reactivity: The carbon-chlorine bonds on the quinoline ring are characteristic of aryl halides, which are generally resistant to hydrolysis under standard conditions. Nucleophilic substitution of these chlorine atoms typically requires harsh reaction conditions, such as high temperatures and pressures, or the presence of highly activated systems. However, practical and efficient methods have been developed for the successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to yield 3,4-dihydroquinolones, indicating that under specific catalytic conditions, C-Cl bond transformation is achievable. rsc.orgdntb.gov.ua Alkaline hydrolysis of thiuronium salts derived from 4-chloroquinolines has also been shown to proceed, resulting in mercaptoquinolines. ysu.am

Transformations of the 4-Hydroxy Group: The 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-quinolone form. nih.gov This dual nature allows for a range of functional group transformations. The 4-hydroxy group can be a directing group for further functionalization of the quinoline ring. chemrxiv.org For example, the 4-hydroxyquinoline scaffold can undergo reactions such as aminomethylation (a modified Mannich reaction) and Knoevenagel condensation when reacted with aldehydes. nih.gov While the 4-hydroxy group itself can be converted to an ether or ester, it is the reactivity it imparts on the rest of the molecule that is often of synthetic interest. For instance, chlorination with phosphoryl chloride can convert the 4-hydroxy group into a 4-chloro group, which is a versatile precursor for various nucleophilic substitution reactions. mdpi.com

Preclinical Biological Activity Mechanisms and Structure Activity Relationships Sar

Mechanisms of Antimicrobial Activity

The antimicrobial properties of 8-hydroxyquinoline (B1678124) and its derivatives are well-documented, with their efficacy often attributed to a multi-faceted mechanism of action. The introduction of halogen atoms, such as chlorine, into the quinoline (B57606) ring structure is a key strategy in enhancing their antimicrobial potency.

Chelation-Mediated Disruption of Microbial Metal Homeostasis

The disruption of microbial metal homeostasis is a key antimicrobial strategy. By sequestering these essential metal ions, 5,8-dichloro-4-hydroxyquinoline can inhibit the activity of metalloenzymes that are vital for bacterial survival and proliferation. This chelation can lead to a cascade of detrimental effects within the microbial cell, ultimately resulting in growth inhibition and cell death. The structure of 8-hydroxyquinolines provides a favorable conformation for the formation of stable complexes with metal ions, a property that is retained and often enhanced in their halogenated derivatives.

Interaction with Bacterial Lipid Bilayer Membranes and Permeability Alterations

The lipophilic nature of the quinoline ring, augmented by the presence of chlorine atoms, facilitates the interaction of this compound with the lipid components of bacterial cell membranes. While direct studies on this compound are limited, research on other quinoline-based antimicrobials suggests that these molecules can insert into the lipid bilayer, leading to alterations in membrane fluidity and integrity.

This disruption of the bacterial membrane can lead to increased permeability, allowing for the leakage of essential intracellular components such as ions and metabolites. nih.govmdpi.com Furthermore, the altered membrane potential can interfere with crucial cellular processes that are dependent on the electrochemical gradient across the membrane, such as ATP synthesis and nutrient transport. The presence of two chlorine atoms in this compound is expected to enhance its lipophilicity, thereby promoting its accumulation in the bacterial membrane and potentiating its disruptive effects.

Efficacy Against Multidrug-Resistant Microorganisms

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge. researchgate.net Halogenated 8-hydroxyquinolines have demonstrated promising activity against a range of MDR pathogens. For instance, di-halogenated 8-hydroxyquinolines, such as those containing chlorine, have shown high activity against multidrug-resistant Neisseria gonorrhoeae. nih.gov Studies on cloxyquin (5-chloro-8-hydroxyquinoline) have also revealed its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov

The unique mechanism of action of these compounds, primarily targeting fundamental processes like metal ion homeostasis and membrane integrity, may contribute to their ability to circumvent common resistance mechanisms that affect other classes of antibiotics. The structure-activity relationship of halogenated 8-hydroxyquinolines suggests that di-chloro substitution can be particularly effective in enhancing activity against resistant strains. nih.gov

Anticancer Mechanisms

In addition to their antimicrobial properties, 8-hydroxyquinoline derivatives have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often linked to their ability to interfere with various cellular processes and enzymatic pathways that are critical for cancer cell proliferation and survival.

Inhibition of Key Enzymes in Cancer Pathways

While specific inhibitory data for this compound is not extensively available, the broader class of quinoline and hydroxyquinoline derivatives has been shown to inhibit several key enzymes implicated in cancer progression.

NAD(P)H:quinone oxidoreductase 1 (NQO1): Some quinoline-5,8-dione derivatives have been identified as substrates for the enzyme NQO1, which is often overexpressed in cancer cells. mdpi.com The interaction with NQO1 can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cancer cell death.

Colony-Stimulating Factor-1 Receptor (CSF-1R) Kinase: The CSF-1/CSF-1R signaling pathway is crucial for the survival and differentiation of macrophages, which can contribute to tumor progression. While no direct inhibition by this compound has been reported, the development of various kinase inhibitors for cancer therapy is an active area of research.

Tubulin Polymerization: Tubulin is a key component of the cytoskeleton and is essential for cell division. Some quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Matrix Metalloproteinases (MMPs): MMPs are enzymes that play a critical role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. The chelation of zinc ions, which are necessary for MMP activity, is a potential mechanism by which hydroxyquinoline derivatives could exert anti-metastatic effects.

Modulation of Cellular Processes and Pathways in Preclinical Models

Preclinical studies on various 8-hydroxyquinoline derivatives have shed light on their ability to modulate cellular pathways involved in cancer. For example, clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) has been shown to induce cancer cell death through multiple mechanisms, including the inhibition of the proteasome and the mTOR signaling pathway. dovepress.com The anticancer activity of these compounds is often associated with their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. nih.gov The presence of halogen substituents on the 8-hydroxyquinoline scaffold is often correlated with enhanced cytotoxic activity. nih.gov

Data Tables

Table 1: Antimicrobial Activity of Halogenated 8-Hydroxyquinoline Derivatives against Neisseria gonorrhoeae

CompoundSubstitutionMIC Range (µM)
5,7-dichloro-8-hydroxyquinoline5,7-di-Chloro0.28-0.56
Iodoquinol5,7-di-Iodo0.08-0.20
Clioquinol5-Chloro, 7-Iodo0.10-0.20
Cloxyquin5-Chloro2.23-5.57
7-Bromo-8-hydroxyquinoline7-Bromo2.23-5.57
Nitroxoline5-Nitro2.63-5.26
8-HydroxyquinolineUnsubstituted27.56-55.11
Data adapted from a study on multidrug-resistant Neisseria gonorrhoeae. nih.gov

In-depth Analysis of this compound Reveals Limited Publicly Available Data for Specified Biological Activities

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound This compound corresponding to the detailed preclinical activities outlined in the user's request. While the broader family of quinoline derivatives has been extensively studied for various therapeutic properties, information focusing solely on the anticancer, antiviral, and neuroprotective mechanisms of this specific dichlorinated 4-hydroxyquinoline (B1666331) is not sufficiently available to construct a thorough and scientifically accurate article as per the provided structure.

The available research on quinoline derivatives often centers on related but structurally distinct analogs. For instance, studies on anticancer and neuroprotective activities frequently investigate 8-hydroxyquinolines, where the hydroxyl group's position is critical for biological functions like metal chelation. Similarly, antiviral research, particularly concerning the Dengue virus, has often focused on 4-aminoquinoline (B48711) derivatives such as chloroquine (B1663885) and hydroxychloroquine. The specific substitution pattern of two chlorine atoms at the 5 and 8 positions, combined with a hydroxyl group at the 4-position, defines a unique chemical entity for which dedicated biological studies appear to be limited in the public domain.

Consequently, providing a detailed analysis for the following sections, as requested, is not feasible without resorting to speculation or inaccurate extrapolation from other compounds:

Other Mechanistic Biological Activities.

Inhibition of Type III Secretion Systems in Gram-Negative Pathogens.

The Type III Secretion System (T3SS) is a critical virulence factor for many Gram-negative pathogenic bacteria, acting as a molecular syringe to inject effector proteins directly into host cells, thereby disrupting host defense mechanisms. nih.gov Inhibition of the T3SS is a compelling anti-virulence strategy that aims to disarm pathogens without exerting direct bactericidal pressure, which could reduce the development of antibiotic resistance. nih.gov While a wide range of natural and synthetic compounds have been identified as T3SS inhibitors, there is currently no specific research in the reviewed literature directly implicating this compound in the inhibition of this system. The exploration of quinoline derivatives as T3SS inhibitors remains an area with potential for future investigation, given the broad-spectrum biological activities of this chemical class.

Antileishmanial and Antischistosomal Action.

Quinoline derivatives have demonstrated significant potential as antiparasitic agents. The activity of this compound and related compounds against Leishmania and Schistosoma species is a subject of ongoing research.

Antileishmanial Activity: The closely related halogenated 8-hydroxyquinoline, clioquinol (5-chloro-7-iodoquinolin-8-ol), has been evaluated for its activity against Leishmania amazonensis and Leishmania infantum. Studies have shown that clioquinol inhibits the growth of both promastigote and amastigote forms of these parasites at micromolar concentrations. nih.gov The mechanism of action for clioquinol in L. amazonensis involves inducing morphological and biochemical changes, such as a reduction in cell volume, loss of mitochondrial membrane potential, and an increase in reactive oxygen species (ROS) production, ultimately leading to plasma membrane rupture and necrotic cell death. nih.gov Given the structural similarities, it is plausible that this compound could exert its antileishmanial effects through similar mechanisms involving mitochondrial dysfunction and oxidative stress. The 8-hydroxyquinoline scaffold itself has shown high selectivity and potent in vivo therapeutic activity against various Leishmania species. mdpi.com

Antischistosomal Activity: 8-Hydroxyquinoline derivatives have also been identified as potent agents against Schistosoma mansoni. Research has demonstrated that these compounds can possess significant schistosomicidal activity both in vitro and in vivo. researchgate.net A key molecular target for some of these derivatives is thioredoxin glutathione (B108866) reductase (TGR), a critical enzyme for the survival of the parasite. carta-evidence.org Molecular docking studies of novel 8-hydroxyquinoline-5-sulfonyl 1,4-diazepine derivatives have shown a high binding affinity for the active site of S. mansoni TGR, suggesting that their antischistosomal effects may be mediated through the inhibition of this enzyme. carta-evidence.org This line of evidence suggests that this compound could also potentially target the TGR enzyme system in schistosomes.

Photosynthesis Inhibition in Plant Systems.

Certain hydroxyquinoline derivatives have been investigated for their herbicidal properties, which are often linked to the inhibition of photosynthesis. A study on a series of ring-substituted 4-hydroxy-1H-quinolin-2-ones demonstrated a range of inhibitory activity on the oxygen evolution rate (OER) in spinach chloroplasts. nih.gov This inhibition of photosynthetic electron transport is a common mechanism for many herbicides, which target components of Photosystem II (PS II). nih.gov While the specific compound this compound was not evaluated in this study, the findings indicate that the quinoline scaffold can be functionalized to interfere with photosynthetic processes. Other quinoline-based herbicides have been developed to target different enzymes in plant metabolic pathways, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), indicating the versatility of the quinoline core in designing herbicidal agents. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis.

Positional and Electronic Effects of Dichloro- and Hydroxyl Substituents.

The substitution pattern of the quinoline ring significantly influences the molecule's electronic properties and, consequently, its biological activity.

Hydroxyl Group at C-4: The 4-hydroxy group is a critical feature. In the context of 4-hydroxyquinolin-2-ones, this moiety is part of the core structure evaluated for photosynthesis inhibition. nih.gov

Dichloro Substituents at C-5 and C-8: The presence of chlorine atoms, which are strongly electronegative, has a profound impact on the electronic distribution of the quinoline ring. This electron-withdrawing effect can increase the acidity of the hydroxyl group and alter the basicity of the quinoline nitrogen. researchgate.net The presence of chlorine on an aromatic ring generally leads to an increase in lipophilicity and can introduce nonbonding interactions with biological targets. researchgate.net In a series of 8-hydroxyquinolines tested for antiplaque activity, a 5-chloro derivative was found to be as active as the parent compound, suggesting that the positive contributions of lipophilicity and electron-withdrawing character can overcome potential negative steric effects. The introduction of strong electron-withdrawing groups like chlorine into the styryl moiety of certain quinoline derivatives has been shown to be critical for high anticancer activity. nih.gov

The specific placement of chlorine atoms at positions 5 and 8 in this compound would create a distinct electronic environment that modulates its interaction with various biological targets.

Impact of Lipophilicity on Biological Distribution and Activity.

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a crucial physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.govnih.gov It plays a significant role in a molecule's ability to cross biological membranes and reach its site of action. nih.gov

Influence of Chlorine Atoms: The introduction of chlorine atoms generally increases the lipophilicity of a molecule. researchgate.net In a series of quinoline-1,4-quinone hybrids, the substitution with a chlorine atom resulted in higher lipophilicity compared to hydrogen or a methyl group. nih.gov Therefore, the two chlorine atoms in this compound are expected to confer a significantly higher lipophilicity compared to the parent 4-hydroxyquinoline.

The data for related compounds is summarized in the interactive table below.

Compound Class/DerivativeBiological ActivityKey Structural Features/SAR Insights
Clioquinol (5-chloro-7-iodoquinolin-8-ol)AntileishmanialHalogenation at C-5 and C-7; 8-hydroxyl group. Mechanism involves mitochondrial dysfunction and ROS production. nih.gov
8-Hydroxyquinoline-5-sulfonamidesAntischistosomal8-hydroxyl group; sulfonamide at C-5. Potential inhibition of thioredoxin glutathione reductase (TGR). carta-evidence.org
4-Hydroxy-1H-quinolin-2-onesPhotosynthesis Inhibition4-hydroxyl group. Activity varies with ring substituents. nih.gov
5-Chloro-8-hydroxyquinolineAntiplaque5-chloro substitution enhances activity through lipophilic and electron-withdrawing effects.
Dichloro-8-hydroxyquinoline DerivativesAnticancerPresence of strong electron-withdrawing groups (e.g., Cl) is critical for high activity. nih.gov

Identification of Pharmacophore Features within Dichlorohydroxyquinoline Derivatives

The biological activity of quinoline derivatives is intrinsically linked to their three-dimensional arrangement of steric and electronic features, which collectively define the pharmacophore necessary for interaction with specific biological targets. For dichlorinated 4-hydroxyquinoline derivatives, the key pharmacophoric features can be dissected by analyzing the contribution of the core quinoline scaffold, the hydroxyl group at the C-4 position, and the specific placement of the chloro substituents on the carbocyclic ring. While a definitive pharmacophore model for this compound is not extensively detailed in the public domain, structure-activity relationship (SAR) studies on related 4-quinolone and quinoline analogues provide a strong basis for identifying the essential molecular features.

The fundamental 4-quinolone scaffold is a recognized privileged structure in medicinal chemistry, known to participate in various biological interactions. The bicyclic aromatic system provides a rigid framework for the precise orientation of functional groups. Computational and biophysical analyses of similar compounds, such as cloxyquin, reveal that the quinoline scaffold itself is a major contributor to binding, primarily through hydrophobic interactions and π–π stacking with aromatic residues in target proteins. nih.gov

The oxygen-containing functional group at the C-4 position, which exists in tautomeric equilibrium between a ketone (4-oxo) and an enol (4-hydroxy), is a critical feature for the biological activity of this class of compounds. nih.gov SAR studies on quinolones have demonstrated that the 4-keto group is crucial; its reduction leads to molecular inactivation. youtube.com This feature typically acts as a hydrogen bond acceptor, a key interaction for anchoring the molecule within a target's binding site. The tautomeric 4-hydroxy form can serve as both a hydrogen bond donor and acceptor, providing versatility in molecular interactions.

The presence and positioning of halogen atoms on the quinoline ring are well-established modulators of activity. nih.gov Chemical modifications at various positions, including C-5, C-6, C-7, and C-8, have been shown to significantly influence the pharmacological properties of the 4-quinolone scaffold. rsc.org Halogenation, particularly with chlorine or fluorine, at positions C-6 and C-8 is a common strategy in the development of potent quinolone agents. rsc.org In the context of 4-aminoquinolines, a related class, an electron-withdrawing group like chlorine at the C-7 position is considered essential for antimalarial potency. youtube.com For this compound, the two chlorine atoms serve as strong electron-withdrawing groups, which significantly alter the electronic distribution of the aromatic system. This modification can enhance binding affinity by increasing the molecule's ability to participate in electrostatic or halogen bonding interactions and can also improve pharmacokinetic properties like membrane permeability and metabolic resistance.

The combination of these features—the hydrophobic aromatic scaffold, the hydrogen-bonding C-4 hydroxyl/oxo group, and the electron-withdrawing chloro substituents at C-5 and C-8—constitutes the essential pharmacophore of dichlorohydroxyquinoline derivatives.

Table 1: Key Pharmacophore Features of Dichlorinated 4-Hydroxyquinoline Derivatives

Pharmacophoric FeatureStructural ComponentPutative Role in Biological ActivitySupporting Evidence from Analogues
Aromatic System Bicyclic Quinoline CoreProvides a rigid scaffold for orienting other functional groups; participates in hydrophobic and π-π stacking interactions with target sites.The quinoline scaffold is a known privileged structure. nih.gov
Hydrogen Bond Acceptor/Donor 4-Hydroxy/4-Oxo GroupForms critical hydrogen bonds with amino acid residues in the target's active site, anchoring the molecule.Reduction of the 4-keto group in related quinolones leads to loss of activity. youtube.com
Electron-Withdrawing Groups Chlorine Atoms at C-5 and C-8Modulate the electronic properties of the aromatic ring, potentially enhancing binding affinity and improving pharmacokinetic properties.Halogenation at positions C-6 and C-8 is a known strategy for modifying 4-quinolone activity. rsc.org

Q & A

Q. Q1: What are the standard synthetic routes for 5,8-Dichloro-4-hydroxyquinoline, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves chlorination of hydroxyquinoline precursors using phosphorus oxychloride (POCl₃). For example, 4-hydroxy-7-chloroquinoline can be chlorinated at the 8-position using POCl₃ under reflux, followed by hydrolysis to retain the hydroxyl group . Key intermediates (e.g., 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester) are characterized via:

  • 1H/13C NMR : To confirm regioselectivity of chlorination and ester hydrolysis. Peaks for aromatic protons (δ 7.2–8.6 ppm) and hydroxyl groups (broad ~δ 10–12 ppm) are critical .
  • IR Spectroscopy : Hydroxyl (3200–3600 cm⁻¹) and C–Cl (650–800 cm⁻¹) stretches validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 228 for C₉H₅Cl₂NO) confirm molecular weight .

Advanced Synthesis Optimization

Q. Q2: How can reaction conditions be optimized to improve yield in the chlorination step?

Methodological Answer:

  • Catalyst Screening : POCl₃ is standard, but adding catalytic dimethylformamide (DMF) enhances electrophilic substitution by activating POCl₃ .
  • Temperature Control : Reflux (~110°C) ensures complete reaction, but excessive heat may degrade intermediates. Monitor via TLC (silica gel, ethyl acetate/hexane) .
  • Workup Protocol : Neutralize excess POCl₃ with ice-cold NaOH (pH 8–9) to prevent hydrolysis of the final product .

Substituent Effects on Bioactivity

Q. Q3: How do chloro and hydroxyl substituents at positions 4, 5, and 8 influence antimicrobial activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Position 4 (Hydroxyl) : Essential for metal chelation, enhancing interactions with bacterial metalloenzymes .
    • Position 5 and 8 (Chloro) : Electron-withdrawing groups increase lipophilicity, improving membrane permeability. Synergistic effects are observed in derivatives with dual chlorination .
  • Experimental Validation : Test minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with non-chlorinated analogs .

Computational Modeling of Electronic Properties

Q. Q4: How can density-functional theory (DFT) predict the electronic behavior of this compound?

Methodological Answer:

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy for aromatic systems .
  • Key Outputs :
    • HOMO-LUMO Gaps : Predict redox activity; narrower gaps correlate with higher reactivity in electron-transfer reactions .
    • Electrostatic Potential Maps : Identify nucleophilic (hydroxyl) and electrophilic (chlorinated) regions for mechanistic studies .
  • Validation : Compare computed NMR chemical shifts with experimental data (RMSD < 0.3 ppm confirms reliability) .

Handling Contradictory Spectroscopic Data

Q. Q5: How should researchers resolve discrepancies in NMR data for quinoline derivatives?

Methodological Answer:

  • Solvent Effects : DMSO-d₆ may cause peak broadening for hydroxyl protons; use CDCl₃ for sharper signals .
  • Dynamic Processes : Rotameric equilibria (e.g., restricted rotation around C–N bonds) can split peaks. Variable-temperature NMR (e.g., 25°C to −60°C) clarifies such effects .
  • Cross-Validation : Compare with IR (C=O stretches) and HPLC purity assays (>98% purity ensures minimal impurity interference) .

Biological Activity Profiling

Q. Q6: What in vitro assays are suitable for evaluating anticancer potential?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include cisplatin as a positive control .
  • Mechanistic Studies :
    • DNA Interaction : UV-vis titration to assess intercalation (hypochromic shifts at λ = 260 nm) .
    • Topoisomerase Inhibition : Gel electrophoresis to detect reduced supercoiled DNA relaxation .

Analytical Method Development

Q. Q7: How can HPLC methods be optimized for quantifying this compound in reaction mixtures?

Methodological Answer:

  • Column Selection : C18 reversed-phase columns (5 µm, 250 × 4.6 mm) with UV detection at 254 nm .
  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improves peak symmetry .
  • Validation : Ensure linearity (R² > 0.999), LOD (≤0.1 µg/mL), and recovery (95–105%) per ICH guidelines .

Stability and Degradation Pathways

Q. Q8: What are the major degradation products under acidic conditions?

Methodological Answer:

  • Forced Degradation Studies : Reflux in 0.1 M HCl (6 h) followed by LC-MS analysis.
    • Expected Products : Hydrolysis of the hydroxyl group to form 5,8-dichloroquinoline, confirmed via m/z 212 .
  • Kinetic Modeling : Pseudo-first-order rate constants (k) quantify degradation rates .

Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.